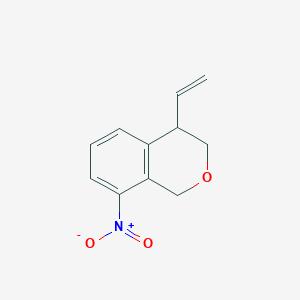![molecular formula C13H10BrN3O2S B8633807 5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine](/img/structure/B8633807.png)
5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazolo[3,4-b]pyridine precursor followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often involve the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
- 5-Bromo-4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct biological activities compared to other similar compounds. Its ability to selectively inhibit TRKs makes it a valuable compound in the development of targeted cancer therapies.
Propriétés
Formule moléculaire |
C13H10BrN3O2S |
|---|---|
Poids moléculaire |
352.21 g/mol |
Nom IUPAC |
5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-12(5-3-9)20(18,19)17-13-10(7-16-17)6-11(14)8-15-13/h2-8H,1H3 |
Clé InChI |
MURJAINSLJKMBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=NC=C(C=C3C=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8633734.png)
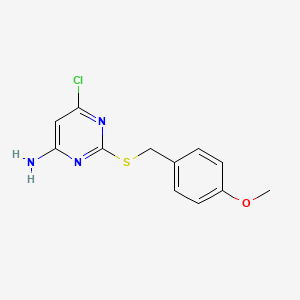
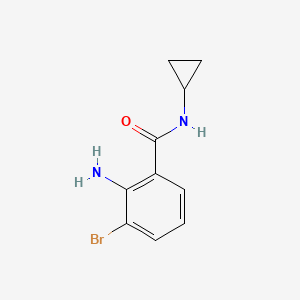
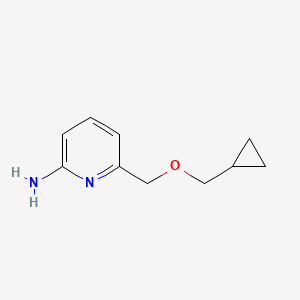
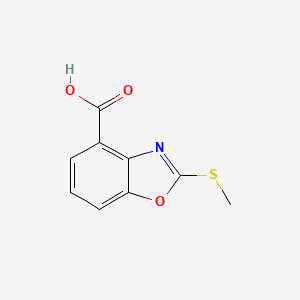

![4-Methyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxane](/img/structure/B8633772.png)
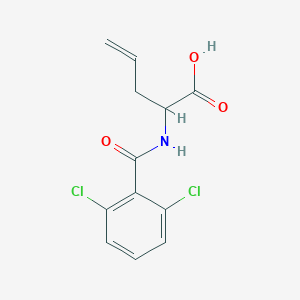
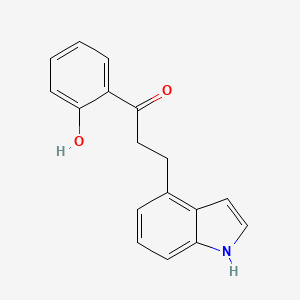
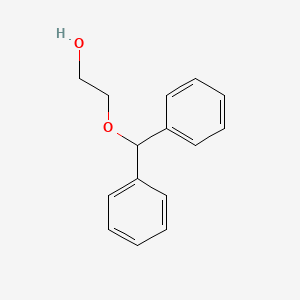
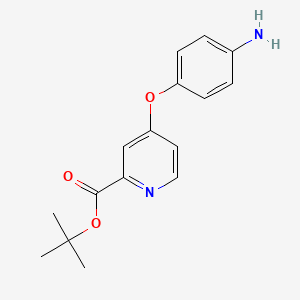
![[5-(3-Fluoro-benzyloxy)-pyridin-2-yl]-methanol](/img/structure/B8633818.png)
